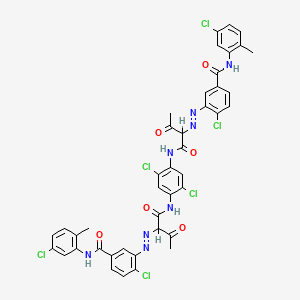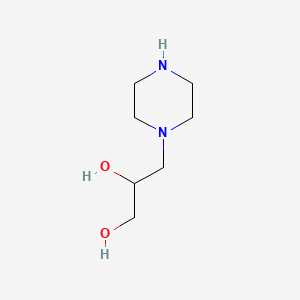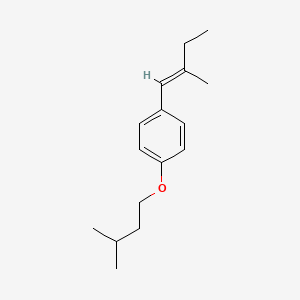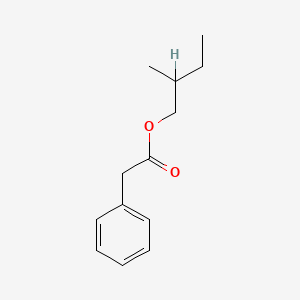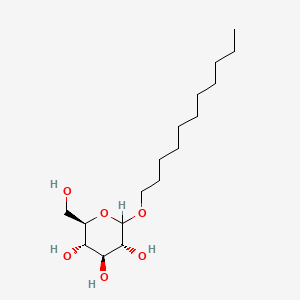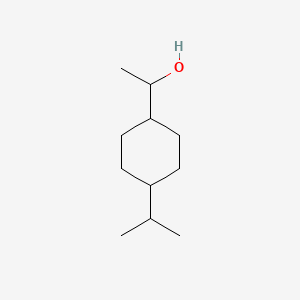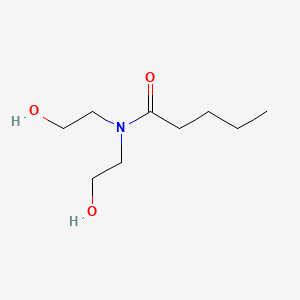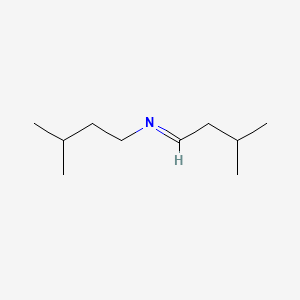
1-丁胺,3-甲基-N-(3-甲基丁烯基)-
描述
“1-Butanamine, 3-methyl-N-(3-methylbutylidene)-” is a chemical compound with the formula C10H21N. It has a molecular weight of 155.2804 . It is also known by other names such as 3-Methyl-N-(3-methylbutylidene)-1-butanamine, N-Isopentylidene isopentylamine, and 3-methyl-N-(3-methylbutyl)butan-1-imine .
Molecular Structure Analysis
The molecular structure of “1-Butanamine, 3-methyl-N-(3-methylbutylidene)-” can be represented by the InChI string: InChI=1S/C10H21N/c1-9(2)5-7-11-8-6-10(3)4/h7,9-10H,5-6,8H2,1-4H3 . This structure can be viewed using specific software that can interpret this InChI string .科学研究应用
化学分析和法医
- 1-丁胺,3-甲基-N-(3-甲基丁烯基)-的化学结构使其成为法医毒理学和化学分析中感兴趣的主题。研究人员已经开发出使用气相色谱-质谱法(GC-MS)等技术在尿液、唾液和汗液等生物样本中鉴定和定量该化合物的方法(金茨,1997)。这些方法对于药物滥用调查和法医检查至关重要。
药理学研究
- 已经对1-丁胺,3-甲基-N-(3-甲基丁烯基)-的衍生物进行了研究,探讨了它们的潜在治疗应用。例如,研究人员已经研究了它们在药物鉴别试验中的作用及其精神活性。这些研究表明这些化合物有可能被用作心理治疗剂或促进心理治疗(尼科尔斯等人,1986)。
化学合成和区分
- 1-丁胺,3-甲基-N-(3-甲基丁烯基)-及其同系物的合成和结构分析一直是研究的重要领域。这包括使用质谱法开发区分它们与类似化合物的技术,这对于在药理学研究和法医科学中准确识别至关重要(诺格尔堡等人,1991)。
生化和生理学研究
- 该化合物及其衍生物已被用于生化研究,以了解它们与生物系统的相互作用。这包括检查它们在动物模型中的代谢和排泄,这对于了解它们的药代动力学和潜在的毒理学影响非常重要(卡特等人,2000)。
热力学和热物理学研究
- 还对有机氮化合物的热力学和热物理性质进行了研究,包括1-丁胺,3-甲基-N-(3-甲基丁烯基)-。这项研究对于了解这些化合物在不同条件下的物理行为非常重要,这对于工业应用和科学研究都至关重要(达斯等人,1993)。
安全和危害
属性
IUPAC Name |
3-methyl-N-(3-methylbutyl)butan-1-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)5-7-11-8-6-10(3)4/h7,9-10H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNULUURQZBBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN=CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067922 | |
| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, Colourless liquid; Fishy aroma | |
| Record name | Isopentylidene isopentylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; Soluble in heptane, triacetin, Soluble (in ethanol) | |
| Record name | Isopentylidene isopentylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.768-0.774 | |
| Record name | Isopentylidene isopentylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1-Butanamine, 3-methyl-N-(3-methylbutylidene)- | |
CAS RN |
35448-31-8 | |
| Record name | N-Isopentylideneisopentylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35448-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopentylidene isopentylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035448318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPENTYLIDENE ISOPENTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QID90Z5HCR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenoic acid, 3-[4-[butyl(2-chloroethyl)amino]phenyl]-2-cyano-, ethyl ester](/img/structure/B1617225.png)
![Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate](/img/structure/B1617226.png)
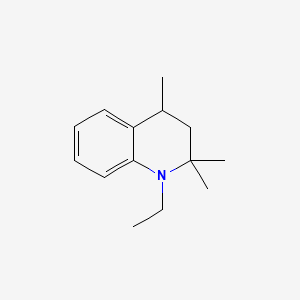
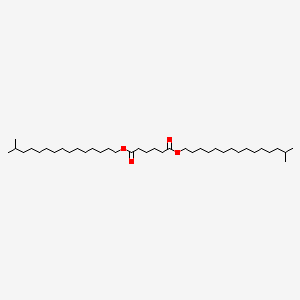
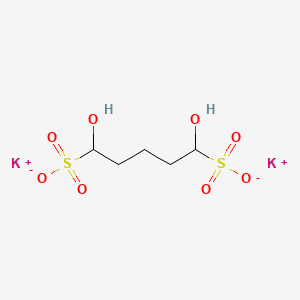
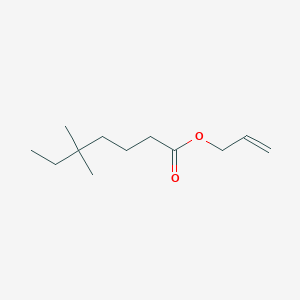
![Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1617236.png)
